Methyl 2-[[(2-cyanoacetyl)amino]methyl]benzoate
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Overview
Description
Methyl 2-[[(2-cyanoacetyl)amino]methyl]benzoate is a chemical compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol . This compound is known for its applications in various fields of scientific research, particularly in the synthesis of biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[(2-cyanoacetyl)amino]methyl]benzoate typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at a steam bath temperature of 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[(2-cyanoacetyl)amino]methyl]benzoate undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide group can participate in condensation reactions with various reagents.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include phenyl isothiocyanate, potassium hydroxide, and phenacyl bromide . The reactions are typically carried out in solvents such as dimethylformamide (DMF) and ethanol, often under reflux conditions .
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as thiophene derivatives and spiro[indoline-3,4-pyridine] derivatives .
Scientific Research Applications
Methyl 2-[[(2-cyanoacetyl)amino]methyl]benzoate is utilized extensively in scientific research for the synthesis of biologically active compounds . It serves as a precursor for the formation of heterocyclic moieties, which are important in medicinal chemistry for developing new therapeutic agents . The compound’s ability to participate in diverse chemical reactions makes it valuable in the synthesis of novel compounds with potential biological activities .
Mechanism of Action
The mechanism of action of Methyl 2-[[(2-cyanoacetyl)amino]methyl]benzoate involves its reactivity with nucleophilic reagents. The cyano and carbonyl groups in the compound are suitably positioned to enable reactions with bidentate reagents, leading to the formation of various heterocyclic structures . These reactions often proceed through the formation of non-isolable intermediates, which then undergo further transformations to yield the final products .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-cyanoacetamido)benzoate
- Ethyl cyanoacetate
- N-cyanoacetamides
Uniqueness
Methyl 2-[[(2-cyanoacetyl)amino]methyl]benzoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions, leading to the formation of diverse heterocyclic compounds . Its versatility in synthetic chemistry makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-[[(2-cyanoacetyl)amino]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-12(16)10-5-3-2-4-9(10)8-14-11(15)6-7-13/h2-5H,6,8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDBGZXXFJOIKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CNC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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